5-(3-Chloro-4-methylphenyl)-3-(4-methylphenyl)-1,2,4-oxadiazole
Description
5-(3-Chloro-4-methylphenyl)-3-(4-methylphenyl)-1,2,4-oxadiazole is a heterocyclic compound featuring a 1,2,4-oxadiazole core substituted at the 3-position with a 4-methylphenyl group and at the 5-position with a 3-chloro-4-methylphenyl moiety. This structure combines halogenated and alkylated aromatic substituents, which influence its physicochemical properties (e.g., lipophilicity, solubility) and biological interactions. The compound’s synthesis typically involves cyclization reactions of amidoximes with acyl chlorides, a common strategy for oxadiazole derivatives .
Properties
CAS No. |
4655-97-4 |
|---|---|
Molecular Formula |
C16H13ClN2O |
Molecular Weight |
284.74 g/mol |
IUPAC Name |
5-(3-chloro-4-methylphenyl)-3-(4-methylphenyl)-1,2,4-oxadiazole |
InChI |
InChI=1S/C16H13ClN2O/c1-10-3-6-12(7-4-10)15-18-16(20-19-15)13-8-5-11(2)14(17)9-13/h3-9H,1-2H3 |
InChI Key |
STIANAQMZNMIPR-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NOC(=N2)C3=CC(=C(C=C3)C)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(3-Chloro-4-methylphenyl)-3-(4-methylphenyl)-1,2,4-oxadiazole typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 3-chloro-4-methylbenzoic acid hydrazide with 4-methylbenzoyl chloride in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3). The reaction is usually carried out under reflux conditions, and the product is purified by recrystallization.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general principles of large-scale organic synthesis apply. This includes optimizing reaction conditions to maximize yield and purity, using cost-effective reagents, and implementing efficient purification techniques.
Chemical Reactions Analysis
Types of Reactions
5-(3-Chloro-4-methylphenyl)-3-(4-methylphenyl)-1,2,4-oxadiazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of reduced derivatives, such as hydrazines.
Substitution: The chloro group in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives.
Scientific Research Applications
Anticancer Activity
Numerous studies have highlighted the anticancer potential of oxadiazole derivatives, including 5-(3-Chloro-4-methylphenyl)-3-(4-methylphenyl)-1,2,4-oxadiazole. This compound has been evaluated for its efficacy against various cancer cell lines.
- Mechanism of Action : The compound is believed to inhibit tubulin polymerization, disrupting cancer cell mitosis. Molecular docking studies have shown that it effectively binds to the active site of tubulin, suggesting its potential as a chemotherapeutic agent .
-
Case Studies :
- A study reported that derivatives of 1,2,4-oxadiazoles exhibited significant cytotoxicity against glioblastoma cells (LN229), with some compounds inducing apoptosis through DNA damage mechanisms .
- Another investigation revealed that specific oxadiazole derivatives demonstrated growth inhibition percentages ranging from 54.68% to 65.12% against various cancer cell lines following National Cancer Institute protocols .
Antimicrobial Properties
The antimicrobial properties of oxadiazoles have also been extensively studied. The compound has shown effectiveness against a range of bacterial and fungal strains.
- Antibacterial and Antifungal Activity : Research indicates that oxadiazole derivatives can exhibit significant antibacterial activity against strains such as Staphylococcus aureus and Escherichia coli. In vitro studies have demonstrated that certain derivatives possess substantial antifungal properties as well .
ADMET Properties
The pharmacokinetic profile of this compound is crucial for its therapeutic applications. Studies focusing on ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties indicate that many oxadiazole derivatives comply with Lipinski's Rule of Five, suggesting good oral bioavailability and favorable pharmacokinetics .
In Vivo Studies
In vivo evaluations using model organisms such as Drosophila melanogaster have provided insights into the anti-diabetic effects of oxadiazoles. Compounds derived from this class have shown promise in lowering glucose levels significantly in diabetic models .
Table: Summary of Biological Activities
| Activity Type | Target Organisms/Cells | Efficacy Observed |
|---|---|---|
| Anticancer | Glioblastoma (LN229) | Significant cytotoxicity observed |
| Antimicrobial | Staphylococcus aureus, E. coli | Notable antibacterial activity |
| Anti-diabetic | Drosophila melanogaster | Significant reduction in glucose levels |
Mechanism of Action
The mechanism of action of 5-(3-Chloro-4-methylphenyl)-3-(4-methylphenyl)-1,2,4-oxadiazole varies depending on its application. In biological systems, the compound may interact with specific molecular targets, such as enzymes or receptors, to exert its effects. For example, as an antimicrobial agent, it may inhibit the growth of bacteria by interfering with essential cellular processes.
Comparison with Similar Compounds
Comparison with Structurally Similar Oxadiazole Derivatives
Structural Variations and Substituent Effects
The biological and chemical profiles of oxadiazoles are highly sensitive to substituent type and position. Below is a comparative analysis of key analogs:
Table 1: Structural and Functional Comparison of Selected Oxadiazole Derivatives
Physicochemical Properties
- Lipophilicity: The 4-methylphenyl group at C3 enhances lipophilicity, promoting membrane permeability. Chloro substituents (electron-withdrawing) further modulate this property. For instance, the chloromethyl group in 5-(Chloromethyl)-3-(4-methylphenyl)-1,2,4-oxadiazole significantly increases logP compared to non-halogenated analogs .
- Solubility : Polar substituents like methoxy (e.g., in 5-(4-Methoxyphenyl)-1,2,4-oxadiazole) improve aqueous solubility, whereas methyl and chloro groups reduce it. The target compound’s solubility is likely intermediate due to its mixed substituents .
Unique Advantages of the Target Compound
The target compound’s 3-chloro-4-methylphenyl and 4-methylphenyl substituents create a unique electronic and steric profile:
Steric Optimization : The 3-chloro-4-methylphenyl group’s substitution pattern minimizes steric hindrance compared to bulkier analogs (e.g., triazole-fused derivatives), allowing efficient target engagement .
Lipophilicity-Solubility Balance : The compound’s moderate logP (predicted) suggests favorable pharmacokinetics, balancing tissue penetration and systemic bioavailability .
Biological Activity
5-(3-Chloro-4-methylphenyl)-3-(4-methylphenyl)-1,2,4-oxadiazole is a compound belonging to the oxadiazole class, which has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its anticancer properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is . The compound features an oxadiazole ring that is known for its diverse biological activities.
Anticancer Activity
Recent studies have highlighted the anticancer potential of 1,2,4-oxadiazoles, including derivatives like this compound. These compounds have been evaluated against various cancer cell lines.
Table 1: Anticancer Activity of 1,2,4-Oxadiazole Derivatives
| Compound Name | Cancer Cell Line | IC50 (µM) | Reference |
|---|---|---|---|
| This compound | HCT-116 (Colon) | 0.67 | |
| This compound | PC-3 (Prostate) | 0.80 | |
| This compound | ACHN (Renal) | 0.87 |
These findings indicate that the compound exhibits significant cytotoxic effects against various cancer types. The mechanism underlying this activity often involves apoptosis induction and inhibition of specific signaling pathways.
The biological activity of this compound can be attributed to several mechanisms:
- Inhibition of Enzymatic Activity : Some oxadiazoles have been shown to inhibit enzymes such as carbonic anhydrases (CAs), which are implicated in tumor growth and metastasis.
- Apoptosis Induction : The compound can trigger apoptotic pathways in cancer cells through the activation of caspases and modulation of Bcl-2 family proteins.
- Cell Cycle Arrest : Studies suggest that these compounds can interfere with cell cycle progression, leading to growth inhibition in cancer cells.
Study on Anticancer Activity
A recent study synthesized various oxadiazole derivatives and evaluated their anticancer properties. Among them, this compound demonstrated promising results against multiple cancer cell lines with low IC50 values .
Molecular Docking Studies
Molecular docking studies revealed that this compound binds effectively to target proteins involved in cancer progression. The binding affinities suggest a strong interaction with key receptors that regulate cell survival and proliferation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
